![molecular formula C18H23N3O3 B2640122 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide CAS No. 930047-59-9](/img/structure/B2640122.png)

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

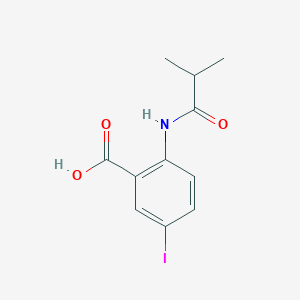

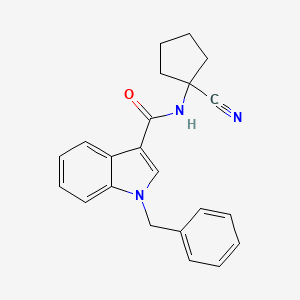

The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide” belongs to a class of organic compounds known as spirohydantoins . These compounds contain a hydantoin moiety, which is a five-membered ring with two carbonyl groups at positions 2 and 4 and two nitrogen atoms at positions 1 and 3 . The spirohydantoin is attached to a cyclohexane ring at position 3 .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spirohydantoin ring system. The spirohydantoin ring is a bicyclic system where a hydantoin ring is fused to a cyclohexane ring .Scientific Research Applications

Metabolic Pathways of Acetaminophen

A detailed study on acetaminophen metabolism in humans showcased that various metabolites are separated, including conjugated metabolites and cysteine conjugates. This intricate metabolic pathway is crucial for understanding the drug's processing within the body (Mrochek et al., 1974).

Another study explored the detection of novel paracetamol metabolites, such as di-paracetamol and 3-nitro-paracetamol, as potential biomarkers for oxidative stress in humans. The presence of these metabolites in blood, plasma, and urine was quantified using sophisticated techniques, highlighting their potential in assessing the drug's metabolic impact (Trettin et al., 2014).

Drug Interaction and Mechanistic Studies 3. A randomized, controlled study examined the effects of acetaminophen, diclofenac, and naproxen on aspirin-induced inhibition of platelet aggregation. This study sheds light on the interactions between commonly used drugs and how they may affect the body's hemostatic mechanisms (Galliard-Grigioni & Reinhart, 2009).

Research focusing on the effects of paracetamol on enzyme activities such as cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS), as well as its impact on oxidative stress, provides crucial insights into the drug's broader physiological effects. This study contributes to understanding the complexities of drug action beyond its primary therapeutic effects (Trettin et al., 2014).

The exploration of the absorption, metabolism, and excretion of a β3-adrenoceptor agonist, mirabegron, reveals the critical metabolic pathways and the fate of the drug in the body, providing a framework for understanding the pharmacokinetics of such compounds (Takusagawa et al., 2012).

properties

IUPAC Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-2-13-8-4-5-9-14(13)19-15(22)12-21-16(23)18(20-17(21)24)10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFSUGQFUJMBFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(((3-(4-Chlorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2640039.png)

![(S)-2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-5-YL)ethanol](/img/structure/B2640041.png)

![Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate](/img/structure/B2640052.png)

![5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine](/img/structure/B2640055.png)

![N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2640056.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2640059.png)

![N-(3,4-dimethylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2640061.png)